5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole
CAS No.:
Cat. No.: VC17744445
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO |
|---|---|
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-cyclobutyl-1,3-oxazole |
| Standard InChI | InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2 |
| Standard InChI Key | NVUZLBVHHWSEAR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=NC=C(O2)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole consists of an oxazole ring () substituted with a bromomethyl group () at position 5 and a cyclobutyl ring at position 2 . The cyclobutyl group introduces steric bulk, while the bromomethyl moiety enhances electrophilicity, making the compound reactive toward nucleophilic substitution.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 216.07 g/mol | |
| SMILES Notation | ||
| InChIKey | NVUZLBVHHWSEAR-UHFFFAOYSA-N |
The three-dimensional conformation, as predicted by PubChem , reveals a planar oxazole ring with the cyclobutyl group adopting a puckered geometry. This steric arrangement influences intermolecular interactions and solubility.
Synthesis and Optimization
Bromomethylation of Oxazole Precursors
The synthesis of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole typically involves bromomethylation of a preformed oxazole derivative. Source outlines a method using paraformaldehyde () and hydrobromic acid () in acetic acid () under reflux conditions:
Yields are optimized by controlling reaction time (6–12 hours) and temperature (80–100°C). Advanced techniques like microwave-assisted synthesis or continuous flow reactors may enhance efficiency.
Comparative Analysis with Chloro Analogues
The chloromethyl analogue, 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole (), shares a similar synthesis pathway but employs hydrochloric acid () instead of . The bromo derivative’s higher molecular weight (216.07 vs. 171.62 g/mol) and greater leaving-group ability make it more reactive in substitution reactions .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group () acts as an electrophilic site, enabling reactions with nucleophiles like amines, thiols, and alkoxides. For example:
Such reactions are pivotal in medicinal chemistry for introducing functional groups that modulate bioactivity .
Oxidation and Reduction
The oxazole ring is resistant to oxidation, but the cyclobutyl group can undergo ring-opening under strong acidic conditions. Catalytic hydrogenation () reduces the oxazole to a thiazolidine derivative, though this pathway remains underexplored.
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